Cas no 21753-16-2 (5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione)

5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione is a heterocyclic compound featuring an indole moiety linked to an imidazolidine-2,4-dione core. This structure imparts unique reactivity and potential biological activity, making it valuable in pharmaceutical and agrochemical research. The indole group enhances binding affinity to biological targets, while the imidazolidine-2,4-dione scaffold offers stability and versatility for further functionalization. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel derivatives with tailored properties. The compound is particularly useful in medicinal chemistry for exploring enzyme inhibition or receptor modulation. High purity and consistent synthesis protocols ensure reliability for research applications.
5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione structure
21753-16-2 structure
Product Name:5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione
CAS No:21753-16-2
MF:C12H11N3O2
MW:229.234642267227
CID:1109129
PubChem ID:242867
Update Time:2025-06-09

5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 5-(1H-indol-3-ylmethyl)-2,4-Imidazolidinedione
    • 5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
    • 5-Indol-3-ylmethyl-imidazolidin-2,4-dion
    • 5-indol-3-ylmethyl-imidazolidine-2,4-dione
    • DL-5-indolylmethylhydantoin
    • hydantoine of DL-tryptophane
    • 5-[(1H-indol-3-yl)methyl]imidazolidine-2,4-dione
    • 5-[(Indol-3-yl)methyl]hydantoin
    • SR-01000037976
    • CHEMBL198830
    • HMS2896H07
    • 21753-16-2
    • SCHEMBL838519
    • Oprea1_265789
    • 5-(3-indolylmethyl)-hydantoin
    • NSC51848
    • 5-(3-Indolymethyl)handantoin
    • Tadalafil Impurity 63
    • Z56870750
    • EN300-04778
    • RUUREKIGAKIKIL-UHFFFAOYSA-N
    • SMR000595815
    • NSC-51848
    • MLS001193312
    • BCP34448
    • AKOS001060049
    • DTXSID80287630
    • 5-(indol-3-ylmethyl)hydantoin
    • SR-01000037976-1
    • 5-((1H-Indol-3-yl)methyl)imidazolidine-2,4-dione
    • 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione
    • Inchi: 1S/C12H11N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17)
    • InChI Key: RUUREKIGAKIKIL-UHFFFAOYSA-N
    • SMILES: O=C1C(CC2=CNC3C=CC=CC2=3)NC(N1)=O

Computed Properties

  • Exact Mass: 229.08500
  • Monoisotopic Mass: 229.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 74Ų

Experimental Properties

  • PSA: 73.99000
  • LogP: 1.57600

5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione Pricemore >>

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Additional information on 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione

Professional Introduction to Compound with CAS No. 21753-16-2 and Product Name: 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione

The compound with the CAS number 21753-16-2 and the product name 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates an indole moiety linked to an imidazolidine ring system, which is a motif known for its biological activity and versatility in chemical synthesis.

In recent years, there has been a growing interest in indole derivatives due to their diverse pharmacological properties. The indole ring, a nitrogen-containing heterocycle, is a common structural feature in many bioactive molecules. Its presence in 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione suggests that this compound may exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The imidazolidine ring system further enhances the compound's potential by providing additional sites for interaction with biological targets.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the indole and imidazolidine moieties creates a versatile platform that can be modified to target specific biological pathways. Researchers have been exploring the use of such scaffolds in the development of novel therapeutic agents. For instance, studies have shown that indole derivatives can modulate enzyme activity and receptor binding, making them valuable candidates for treating various diseases.

The synthesis of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the condensation of an indole derivative with an appropriate imidazolidine precursor under controlled conditions. This reaction requires precise control over temperature, pH, and reaction time to ensure high yield and purity. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex molecules like 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione. Techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved yields significantly. These innovations are particularly important in pharmaceutical research, where rapid and cost-effective synthesis can accelerate the drug development pipeline.

The pharmacological evaluation of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione has been a focus of numerous studies. In vitro assays have demonstrated its potential to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. For example, preliminary data suggest that this compound may inhibit the activity of cyclooxygenase (COX), an enzyme implicated in pain and inflammation.

In vivo studies have further supported the therapeutic potential of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione. Animal models have shown that the compound can modulate inflammatory responses and reduce tumor growth when administered at appropriate doses. These findings are particularly encouraging given the increasing demand for alternative treatments for chronic diseases such as cancer and inflammatory disorders.

The safety profile of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione is another critical aspect that has been extensively studied. Toxicology assessments have been conducted to evaluate potential side effects at various doses. These studies have provided valuable insights into the compound's safety margins and potential therapeutic index. The results are reassuring, indicating that the compound may be well-tolerated when used under controlled conditions.

The future prospects for 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione are promising. Ongoing research aims to optimize its pharmacological properties through structural modifications and formulation development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area. The compound's unique structure offers a rich foundation for designing next-generation therapeutics that address unmet medical needs.

In conclusion,5-(1H Indol 3 ylmethyl)imidazolidine 2 4 dione (CAS No: 21753 16 2) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features combined with promising preclinical data make it a valuable candidate for further development. As research continues to uncover new applications for this compound, it is poised to play an important role in addressing some of today's most challenging medical conditions.

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